tert-butyl N-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate
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Overview
Description
Tert-butyl N-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nature of the substituent introduced into the imidazole ring.
Scientific Research Applications
Tert-butyl N-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its imidazole core, which is present in many drugs.
Industry: It is used in the development of materials with specific properties, such as catalysts and dyes.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate is not well-documented. imidazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The formyl group can participate in various biochemical reactions, potentially modifying the activity of target proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound, which lacks the tert-butyl carbamate and formyl groups.
Histidine: An amino acid with an imidazole side chain, involved in various biological processes.
Metronidazole: An antibiotic with an imidazole ring, used to treat infections.
Uniqueness
Tert-butyl N-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate is unique due to the presence of both the tert-butyl carbamate and formyl groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
482584-76-9 |
---|---|
Molecular Formula |
C10H15N3O3 |
Molecular Weight |
225.2 |
Purity |
95 |
Origin of Product |
United States |
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